2-Methyl-1,3-benzothiazol-6-ol
Overview
Description
2-Methyl-1,3-benzothiazol-6-ol (MBT) is an organic compound consisting of a benzothiazole ring with a methyl group attached to the 6-position. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. MBT has a wide range of applications in the field of biochemistry and physiology, and is used in a variety of laboratory experiments.
Scientific Research Applications
Antitumor Properties
2-Methyl-1,3-benzothiazol-6-ol and its derivatives have been extensively studied for their antitumor properties. For instance, compounds like 2-(4-Amino-3-methylphenyl)benzothiazole have shown selective growth inhibitory properties against human cancer cell lines, especially in breast cancer. They work by differential uptake and metabolism by cancer cells, leading to selective anticancer activity. However, their specific metabolite, 2-(4-amino-3-methylphenyl)-6-hydroxybenzothiazole, lacks antitumor properties in vitro (Kashiyama et al., 1999).
Corrosion Inhibition
This compound has also been identified as an effective inhibitor for the corrosion of mild steel in acidic solutions. Studies have shown that it behaves predominantly as a cathodic inhibitor in hydrochloric acid and mixed inhibitor in sulfuric acid, demonstrating its protective efficacy in industrial settings (Ajmal, Mideen, & Quraishi, 1994).
Pharmacological Activity
Benzothiazoles, including this compound derivatives, have been shown to possess significant pharmacological activities. This includes antimicrobial and antioxidant properties, as observed in various studies. For example, 1-(7-chloro-6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol derivatives demonstrated noteworthy anti-microbial and anti-oxidant activities (Raparla et al., 2013).
Non-Linear Optic Applications
In the field of non-linear optics, novel push-pull benzothiazole derivatives with reverse polarity have been synthesized for potential applications. These derivatives are synthesized using 6-dimethylaminobenzothiazole-2-carbaldehyde, indicating the versatility of this compound in advanced material science (Hrobárik, Sigmundová, & Zahradník, 2004).
Corrosion Protection in Steel
Further research has demonstrated the efficacy of 1,3-benzothiazol-6-ol in preventing corrosion of steel in acidic solutions. This compound's adsorption and inhibition behavior were studied in detail, highlighting its potential in industrial applications to protect steel surfaces (Danaee, Nikparsa, & Khosravi-Nikou, 2019).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, with the target being dpre1 . It’s also suggested that this compound could be a useful reactant for the preparation of G protein-biased D2 dopamine receptor partial agonists .
Mode of Action
Benzothiazole derivatives have been found to exhibit different modes of action based on aryl group substitution .
Biochemical Pathways
Benzothiazole derivatives have been found to have a wide range of biological applications, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (16622) and predicted pKa (868) suggest that it may have good bioavailability .
Result of Action
Benzothiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Safety and Hazards
Future Directions
Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity that has proven it vital for the investigation of novel therapeutics . Therefore, the future directions of 2-Methyl-1,3-benzothiazol-6-ol could involve further exploration of its pharmacological properties and potential applications in medicinal chemistry.
Biochemical Analysis
Biochemical Properties
2-Methyl-1,3-benzothiazol-6-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can influence the metabolic pathways of other compounds.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of G protein-coupled receptors, leading to changes in intracellular signaling cascades . Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, to exert its effects. For instance, it can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at high doses, it can cause toxic or adverse effects . Threshold effects have been observed, where a certain dosage level must be reached for the compound to exert its effects. Additionally, high doses can lead to toxicity, manifesting as adverse physiological or behavioral changes in the animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its distribution within tissues can affect its localization and accumulation, influencing its overall effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biological activity.
Properties
IUPAC Name |
2-methyl-1,3-benzothiazol-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-5-9-7-3-2-6(10)4-8(7)11-5/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFBPPIQUBJMRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353931 | |
Record name | 2-Methyl-1,3-benzothiazol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68867-18-5 | |
Record name | 2-Methyl-1,3-benzothiazol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-HYDROXY-2-METHYLBENZOTHIAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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